(2-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}phenoxy)acetic acid
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Overview
Description
2-(2-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a benzothiophene moiety, a cyano group, and a phenoxyacetic acid group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.
Formation of the Imino Group: The imino group is formed through a condensation reaction between the benzothiophene derivative and an amine.
Attachment of the Phenoxyacetic Acid Group: The final step involves the coupling of the imino-substituted benzothiophene with phenoxyacetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL}PHENOXY)ACETIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the imino group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
2-(2-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide
Uniqueness
2-(2-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL}PHENOXY)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C18H16N2O3S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[2-[(E)-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16N2O3S/c19-9-14-13-6-2-4-8-16(13)24-18(14)20-10-12-5-1-3-7-15(12)23-11-17(21)22/h1,3,5,7,10H,2,4,6,8,11H2,(H,21,22)/b20-10+ |
InChI Key |
BVDPBGXPPHNLSW-KEBDBYFISA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=CC=C3OCC(=O)O)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=CC=C3OCC(=O)O)C#N |
Origin of Product |
United States |
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